molecular formula C10H10N2O3 B1668578 Caroxazone CAS No. 18464-39-6

Caroxazone

Katalognummer: B1668578
CAS-Nummer: 18464-39-6
Molekulargewicht: 206.20 g/mol
InChI-Schlüssel: KYCBWEZLKCTALM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Caroxazone begins with the reductive amination of salicylaldehyde and glycinamide. This reaction produces an intermediate compound, which is then reacted with phosgene and sodium bicarbonate to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general synthetic route involves standard organic synthesis techniques that can be scaled up for industrial production. The use of phosgene, a hazardous reagent, requires stringent safety measures and specialized equipment.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Caroxazon durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: Caroxazon kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Pfade nicht umfassend dokumentiert sind.

    Reduktion: Die Verbindung kann reduziert werden, insbesondere in Gegenwart von Reduktionsmitteln.

    Substitution: Caroxazon kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Nukleophilen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können Reduktionsreaktionen ermöglichen.

    Substitution: Nukleophile Substitutionsreaktionen können Reagenzien wie Natriumhydroxid oder andere starke Basen beinhalten.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation oxidierte Derivate ergeben, während Reduktion reduzierte Formen von Caroxazon erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

Introduction to Caroxazone

This compound is a compound that has garnered attention for its applications primarily in the field of psychiatry and neurology. Initially developed as an antidepressant, it functions as a reversible inhibitor of monoamine oxidase (MAO), specifically targeting both MAO-A and MAO-B isoforms. This unique mechanism of action has led to various investigations into its potential therapeutic applications beyond depression, including neurodegenerative diseases.

Antidepressant Properties

This compound was introduced as an antidepressant due to its ability to inhibit monoamine oxidase, which plays a crucial role in the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine. Clinical studies have demonstrated its effectiveness in treating major depressive disorders, particularly in patients who do not respond well to other treatments .

Clinical Study Findings

  • A double-blind comparative study showed that this compound was effective in improving depressive symptoms compared to placebo, with a recommended dosage of 600 mg/day .
  • Another study indicated that this compound had a favorable safety profile and was well-tolerated among patients .

Neuroprotective Effects

Research has suggested that this compound may offer neuroprotective benefits, particularly in conditions associated with neurodegeneration. Its application has been explored in the context of Parkinson’s disease and other neurodegenerative disorders.

Mechanism of Neuroprotection

This compound has been shown to protect dopaminergic neurons from neurotoxic damage induced by compounds like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to cause Parkinson-like symptoms in animal models . This suggests that this compound could slow down neurodegenerative processes linked to both endogenous and exogenous toxins.

Potential Applications in Parkinson's Disease

Recent patents highlight the potential of this compound as a therapeutic agent for Parkinson’s disease. Its use in combination with other antiparkinson medications like L-Dopa may enhance treatment efficacy and mitigate side effects associated with dopaminergic therapies .

Summary of Findings

  • This compound may improve control over Parkinson's symptoms when used alongside traditional therapies.
  • It has been identified as a protective agent against neuronal damage caused by toxic substances related to Parkinson's disease .

Other Neurodegenerative Conditions

Beyond Parkinson's disease, this compound's potential applications extend to other neurodegenerative conditions such as Alzheimer's disease and senile dementia. The compound's ability to inhibit monoamine oxidase may contribute to improved cognitive function by increasing levels of critical neurotransmitters implicated in these disorders .

Data Table: Summary of this compound Applications

Application AreaMechanism of ActionKey Findings
Antidepressant Reversible MAO inhibitionEffective in treating major depressive disorders
Neuroprotective Agent Protects dopaminergic neuronsPrevents MPTP-induced neuronal damage
Parkinson's Disease Enhances effects of antiparkinson agentsImproves symptom control when combined with L-Dopa
Alzheimer's Disease Increases neurotransmitter levelsPotential cognitive benefits

Case Study 1: Efficacy in Depression

A clinical trial involving 40 patients suffering from neurotic depression demonstrated significant improvements in mood and overall mental health after treatment with this compound compared to placebo controls. The results indicated a notable reduction in depressive symptoms within six weeks of treatment .

Case Study 2: Neuroprotection in Animal Models

In studies using C57BL mice exposed to MPTP, administration of this compound resulted in a marked decrease in dopamine depletion within the striatum, suggesting its protective role against neurotoxic insults associated with Parkinson’s disease .

Wirkmechanismus

Caroxazone exerts its effects by inhibiting the activity of monoamine oxidase enzymes, specifically MAO-A and MAO-B. This inhibition leads to an increase in the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. The elevated levels of these neurotransmitters are associated with improved mood and alleviation of depressive symptoms .

Vergleich Mit ähnlichen Verbindungen

    Paraxazone: An isomer of Caroxazone with similar monoamine oxidase inhibitory properties.

    Phenelzine: Another monoamine oxidase inhibitor used for treating depression.

    Tranylcypromine: A non-selective and irreversible monoamine oxidase inhibitor.

Uniqueness: this compound’s uniqueness lies in its reversible inhibition of both MAO-A and MAO-B, with a preference for MAO-B. This selective inhibition profile distinguishes it from other monoamine oxidase inhibitors that may have different selectivity or irreversible inhibition properties .

Biologische Aktivität

Caroxazone, a compound initially developed as an antidepressant, exhibits notable biological activity primarily through its role as a reversible monoamine oxidase inhibitor (RIMA). This article delves into its pharmacological effects, mechanisms of action, clinical implications, and relevant case studies.

This compound selectively inhibits monoamine oxidase (MAO), particularly the MAO-B subtype, with a five-fold preference over MAO-A. This inhibition leads to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft, which are crucial for mood regulation and the treatment of depressive disorders .

Pharmacokinetics

The pharmacokinetics of this compound reveal that it can be administered orally, with effective doses ranging from 300 to 600 mg/day. Studies indicate that these doses result in significant increases in urinary tryptamine excretion, suggesting an enhancement in serotonergic activity . The mean steady-state plasma levels achieved were approximately 6 μg/ml at 300 mg/day and 11-12 μg/ml at 600 mg/day .

Case Studies and Clinical Trials

This compound has been evaluated in various clinical settings. In a study involving healthy volunteers, this compound's effects were compared with those of tranylcypromine and imipramine. The results demonstrated that this compound effectively increased urinary tryptamine levels without significantly affecting platelet MAO activity, which is indicative of its reversible inhibition mechanism .

Study Participants Treatment Duration Doses Key Findings
Healthy Volunteers12 days300/600 mg/daySignificant increase in urinary tryptamine; MAO activity unaffected in platelets.
Depression PatientsVariesNot specifiedEffective and well-tolerated; recommended tyramine-poor diet due to blood pressure response.

Safety and Side Effects

While this compound was generally well-tolerated, it is essential to note that patients were advised to adhere to a tyramine-poor diet to avoid hypertensive crises—a common side effect associated with MAO inhibitors . Other reported side effects included weight gain and insomnia, which are typical for many antidepressants .

Historical Context

Developed in the late 1970s by Farmitalia (Italy), this compound was one of several MAO inhibitors introduced during a time when depression treatments were expanding. Although effective, it eventually fell out of favor and is no longer marketed due to the emergence of newer antidepressants with better safety profiles .

Eigenschaften

IUPAC Name

2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c11-9(13)6-12-5-7-3-1-2-4-8(7)15-10(12)14/h1-4H,5-6H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCBWEZLKCTALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC(=O)N1CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171598
Record name Caroxazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18464-39-6
Record name Caroxazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18464-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caroxazone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018464396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caroxazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09254
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Caroxazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Caroxazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.481
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAROXAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/807N226MNL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caroxazone
Reactant of Route 2
Reactant of Route 2
Caroxazone
Reactant of Route 3
Caroxazone
Reactant of Route 4
Reactant of Route 4
Caroxazone
Reactant of Route 5
Reactant of Route 5
Caroxazone
Reactant of Route 6
Caroxazone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.